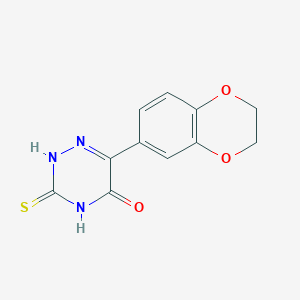

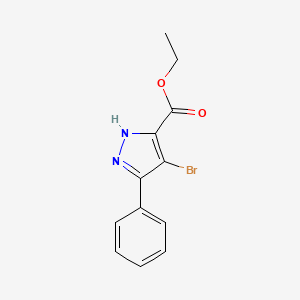

6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Compounds that combine sulfonamide and benzodioxane fragments in their framework have been fabricated . These compounds are known for their low cost, little toxicity, and exceptional bioactivities against numerous infections and bacterial strains . They are broadly employed in the pharmaceutical industry as antifungal, antimicrobial, anti-inflammatory, and anti-protozoal agents .

Synthesis Analysis

The synthesis of these compounds often involves complex chemical processes. For instance, the synthesis of sulfonamides amalgamated with 1,4-benzodioxane heterocycle was designed to act as antibacterial agents .

Molecular Structure Analysis

The structures of the sulfonamide derivatives were determined by the IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques . The presence of carbons at positions 8 or 5 were supported by signals appearing at δ 118 ppm .

Chemical Reactions Analysis

Benzamide derivatives, including compounds similar to the one you mentioned, often participate in various chemical reactions, highlighting their versatile chemical properties.

Physical And Chemical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, are crucial for the practical application of these compounds. For instance, a compound with a similar structure has a molecular weight of 205.26 .

Wissenschaftliche Forschungsanwendungen

Larvicidal and Antimicrobial Activities

One of the primary research applications of derivatives similar to 6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one is their larvicidal and antimicrobial activities. A study by Kumara et al. (2015) synthesized novel 3-tert-butyl-7-benzyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-ones, derivatives prepared by condensing 4-amino-6-tert-butyl-3-sulfanyl-1,2,4-triazin-5(4H)-one with various substituted phenyl acetic acids. These derivatives were evaluated for their growth inhibition properties against certain bacterial and fungal pathogens, as well as their mosquito larvicidal activity, showing potential for both antimicrobial and pest control applications Kumara et al., 2015.

Tribological Properties and Tribochemistry Mechanism

Another significant application area is the exploration of the tribological properties and tribochemistry mechanism of sulfur-containing triazine derivatives in water-glycol. Wu et al. (2017) synthesized two triazine derivatives, which, as additives in water-glycol base fluid, demonstrated improved antiwear and friction-reducing capacities. This research underscores the potential use of these compounds in developing more efficient and durable lubricants for industrial applications Wu et al., 2017.

Synthesis and Molecular Structure Exploration

Research also delves into the synthesis and molecular structure exploration of triazine derivatives. For instance, Hwang et al. (2006) reported the synthesis and detailed molecular structure of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, elucidating the extensive hydrogen bonding and pi-pi stacking interactions which could inform the design of compounds with tailored physical and chemical properties Hwang et al., 2006.

Wirkmechanismus

These compounds exert their effects by activating specific pathways, which are ligand-activated transcription factors that regulate the expression of various genes involved in cellular processes such as inflammation, apoptosis, and cell proliferation.

Zukünftige Richtungen

Based on the biological activities of sulfonamides and benzodioxane containing compounds, future research could focus on synthesizing new sulfonamides amalgamated with 1,4-benzodioxane heterocycle to act as antibacterial agents . Further studies are needed to explore the potential therapeutic applications of these compounds.

Eigenschaften

IUPAC Name |

6-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-sulfanylidene-2H-1,2,4-triazin-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O3S/c15-10-9(13-14-11(18)12-10)6-1-2-7-8(5-6)17-4-3-16-7/h1-2,5H,3-4H2,(H2,12,14,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFMOZUZJZJEARA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C3=NNC(=S)NC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-bromo-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2643925.png)

![8-[(dibenzylamino)methyl]-3-methyl-7H-purine-2,6-dione](/img/structure/B2643931.png)

![1-[2-(4-Fluorophenyl)-2-oxoethyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2643933.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea](/img/structure/B2643935.png)

![[3,4,5-Triacetyloxy-6-(2,4-dichlorophenoxy)oxan-2-yl]methyl acetate](/img/structure/B2643940.png)

![3-(3-Chlorophenyl)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one](/img/structure/B2643941.png)

![N-isopropyl-6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxamide](/img/structure/B2643943.png)

![2-[(Cyanoacetyl)amino]-5-isopropylthiophene-3-carboxamide](/img/structure/B2643945.png)

![1-(5-(Imidazo[1,2-a]pyridin-2-yl)-2-methylphenyl)-3-(3-methoxyphenyl)urea](/img/structure/B2643947.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2643948.png)